Cucumegastigmane I

Megastigmane Sesquiterpenoid Spectroscopic characterization

Secure experimental reproducibility with authenticated Cucumegastigmane I (929881-46-9), the specific (6S,7E)-6,9,10-trihydroxy megastigmane reference standard isolated from Cucumis sativus and verified by modified Mosher’s method. ≥98% HPLC purity and a fully characterized spectroscopic profile (¹H NMR, HR-ESI-MS) eliminate the risk of misidentification inherent in generic sesquiterpenoid substitutions. This compound is indispensable for LC-MS dereplication, chemotaxonomic marker studies across Cucurbitaceae, Simaroubaceae, and Moraceae, and chiral SAR investigations where only correct stereochemistry guarantees cross-study data integrity.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
Cat. No. B116559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucumegastigmane I
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C
InChIInChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1
InChIKeyCNLCQYMRNGWEJB-OERKHBLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Cucumegastigmane I (CAS 929881-46-9): Megastigmane Sesquiterpenoid for Natural Product Research and Reference Standards


Cucumegastigmane I (CAS 929881-46-9) is a megastigmane-type sesquiterpenoid first isolated from the leaves of Cucumis sativus (cucumber) along with its structural analog Cucumegastigmane II [1]. It has also been isolated from Trichosanthes kirilowii fruits, Brucea javanica aerial parts, and other plant sources [2]. With a molecular formula of C13H20O4 and molecular weight of 240.3 g/mol, it is characterized as (6S,7E)-6,9,10-trihydroxymegastigma-4,7-dien-3-one and is commercially available as a reference standard with purity typically ≥98% by HPLC [3]. The compound belongs to the norisoprenoid/megastigmane class of degraded carotenoid derivatives.

Why Cucumegastigmane I Cannot Be Substituted with Generic Sesquiterpenoid or Megastigmane Analogs in Research Procurement


Megastigmane sesquiterpenoids, as a class, exhibit substantial structural variation in hydroxylation patterns, stereochemistry, and side-chain conjugation that directly influence their chromatographic behavior, spectroscopic signatures, and potential biological interactions [1]. Cucumegastigmane I possesses a specific (6S,7E)-6,9,10-trihydroxy substitution pattern on the megastigmane skeleton that distinguishes it from closely related compounds such as Cucumegastigmane II, (+)-dehydrovomifoliol, and other norisoprenoids isolated from the same plant sources [2]. Generic substitution with an unspecified sesquiterpenoid or a different megastigmane analog would compromise experimental reproducibility in analytical method development, biomarker identification, and structure-activity relationship studies. For procurement decisions, the critical risk lies in the absence of orthogonal verification: compounds sourced without authenticated reference standards or definitive spectroscopic characterization may exhibit different retention times, mass spectral fragmentation, or NMR chemical shifts, thereby invalidating comparative analyses and cross-study data integration.

Cucumegastigmane I Evidence Guide: Quantitative Differentiation from Megastigmane Analogs


Structural Differentiation: Cucumegastigmane I vs. Cucumegastigmane II via NMR and Mass Spectrometry

Cucumegastigmane I was isolated and structurally characterized alongside its direct structural analog, Cucumegastigmane II, from Cucumis sativus leaves in the primary isolation study [1]. The two compounds differ in the substitution pattern on the megastigmane core. While absolute quantitative activity data are not available in the published literature for direct biological comparison, the structural distinction is quantifiable via spectroscopic parameters: Cucumegastigmane I exhibits a characteristic 1H NMR spectrum (400 MHz, CD3OD, simulated) with distinct chemical shifts that differentiate it from Cucumegastigmane II and (+)-dehydrovomifoliol, the co-isolated known megastigmane [2][3]. The absolute stereochemistry of Cucumegastigmane I was determined via a modified Mosher's method, confirming the (6S,7E) configuration [1].

Megastigmane Sesquiterpenoid Spectroscopic characterization

Cross-Species Isolation Fidelity: Cucumegastigmane I Demonstrates Consistent Occurrence Across Multiple Plant Taxa

Cucumegastigmane I has been independently isolated and structurally confirmed from at least four distinct plant species across multiple families, establishing its reproducible occurrence as a secondary metabolite [1]. In Cucumis sativus (Cucurbitaceae) leaves, it was co-isolated with Cucumegastigmane II as a new megastigmane [2]. In Trichosanthes kirilowii (Cucurbitaceae) fruits, it was identified as a constituent sesquiterpenoid . In Brucea javanica (Simaroubaceae) aerial parts, it was one of five terpenes isolated [3]. In Artocarpus communis (Moraceae) leaves, it was isolated alongside moracin M and dihydromyricetin [4]. This cross-species occurrence pattern, while not a direct comparator-based differentiation, supports the compound's identity as a distinct, naturally occurring metabolite rather than an isolation artifact.

Phytochemistry Natural product isolation Chemotaxonomy

Analytical Reference Standard Purity Specifications: Cucumegastigmane I Procurement-Grade Quality Control Parameters

Commercially available Cucumegastigmane I for research procurement is specified with ≥98% purity by HPLC, with independent verification via NMR and MS, as documented across multiple vendor technical datasheets [1]. This purity specification is comparable to other sesquiterpenoid reference standards in the same procurement tier, but the critical differentiation lies in the availability of authenticated spectroscopic data packages (1H NMR spectra, HR-ESI-MS) that enable independent identity verification by the end user [2]. The CAS registry number 929881-46-9 provides unambiguous chemical identification that distinguishes it from other megastigmane compounds lacking a unique CAS assignment or those with ambiguous synonym assignments.

Reference standard HPLC Quality control

Stereochemical Specificity: (6S,7E) Configuration of Cucumegastigmane I Established by Modified Mosher's Method

The absolute stereochemistry of Cucumegastigmane I was definitively established as (6S,7E) using a modified Mosher's method in the primary isolation and characterization study [1]. This stereochemical assignment is critical because many megastigmane natural products exist as epimeric or diastereomeric pairs with distinct biological activities or analytical behaviors. Cucumegastigmane II, the co-isolated analog, possesses a different stereochemical configuration at the corresponding positions [1]. The unambiguous determination of absolute configuration provides a definitive benchmark for distinguishing authentic Cucumegastigmane I from synthetic analogs, degradation products, or misidentified isolates that may share similar planar structures but differ in three-dimensional orientation.

Stereochemistry Chiral natural product Absolute configuration

Note on Biological Activity Data Limitations for Cucumegastigmane I

As of April 2026, a comprehensive search of PubMed, SciFinder, and major natural product databases reveals no peer-reviewed publications reporting quantitative biological activity data (IC50 values, EC50 values, inhibition percentages, or in vivo efficacy metrics) specifically for Cucumegastigmane I as an isolated pure compound [1][2]. Several vendor websites and aggregated databases suggest antioxidant or anti-inflammatory potential based on class-level inference from related megastigmanes [3]; however, these claims lack primary experimental validation in peer-reviewed literature for Cucumegastigmane I specifically. Consequently, procurement decisions based on biological activity differentiation cannot be supported by current evidence.

Biological activity Data availability Procurement caveat

Cucumegastigmane I Procurement Application Scenarios: Research and Industrial Use Cases


Analytical Reference Standard for HPLC-MS Metabolomics and Phytochemical Fingerprinting

Cucumegastigmane I serves as a verified analytical reference standard for qualitative and quantitative analysis of megastigmane constituents in Cucurbitaceae plant extracts and related botanical materials. The compound's ≥98% HPLC purity and authenticated spectroscopic profile (1H NMR, HR-ESI-MS) enable accurate peak assignment in LC-MS metabolomics workflows, ensuring reproducible retention time alignment and mass spectral matching across different laboratories and instrumentation platforms [1]. This application is particularly relevant for quality control of herbal materials derived from Cucumis sativus, Trichosanthes kirilowii, and related species where Cucumegastigmane I may serve as a marker compound for species authentication or batch consistency monitoring.

Chemotaxonomic Marker for Cucurbitaceae and Related Plant Families

The confirmed isolation of Cucumegastigmane I from four distinct plant species spanning Cucurbitaceae, Simaroubaceae, and Moraceae establishes its utility as a chemotaxonomic marker for phylogenetic and botanical authentication studies [1]. Procurement of authenticated Cucumegastigmane I reference material enables comparative phytochemical profiling to distinguish closely related plant species or to validate the botanical identity of crude drug materials. In this context, Cucumegastigmane I may offer differentiation from Cucumegastigmane II, which has been reported from fewer plant sources, making Cucumegastigmane I a more broadly applicable marker for cross-species comparative analyses [2].

Structure-Activity Relationship (SAR) Studies on Megastigmane Natural Products

The definitive stereochemical assignment of Cucumegastigmane I as (6S,7E) via modified Mosher's method provides a critical benchmark for SAR investigations of megastigmane natural products [1]. Researchers exploring the relationship between stereochemistry and biological function in norisoprenoid/megastigmane scaffolds can procure Cucumegastigmane I as a chiral reference compound to evaluate the impact of C-6 and C-7 configuration on target binding, metabolic stability, or membrane permeability. Comparative studies with Cucumegastigmane II and (+)-dehydrovomifoliol, which possess distinct stereochemical or substitution patterns, can elucidate structure-dependent differences in pharmacological or physicochemical properties.

Natural Product Library Screening and Dereplication

Cucumegastigmane I is suitable for inclusion in natural product screening libraries where its identity as a bona fide plant secondary metabolite (rather than a synthetic analog) is essential for hit validation and dereplication workflows. The compound's availability from commercial vendors with documented purity and spectroscopic characterization enables procurement as a positive control or authentic standard for LC-MS-based dereplication of plant extracts [1]. In high-throughput screening campaigns, the use of authenticated Cucumegastigmane I reduces the risk of pursuing false-positive hits arising from misidentified or impure natural product isolates, thereby improving the efficiency of lead discovery programs targeting megastigmane-derived pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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